Byakangelicol is a natural product found in Stauranthus perforatus, Glehnia littoralis, and other organisms with data available.
Byakangelicol
CAS No.: 26091-79-2
Cat. No.: VC21340348
Molecular Formula: C17H16O6
Molecular Weight: 316.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26091-79-2 |
---|---|
Molecular Formula | C17H16O6 |
Molecular Weight | 316.30 g/mol |
IUPAC Name | 9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |
Standard InChI Key | ORBITTMJKIGFNH-LLVKDONJSA-N |
Isomeric SMILES | CC1([C@H](O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C |
Canonical SMILES | CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C |
Chemical Structure and Properties
Byakangelicol (CAS: 26091-79-2) is classified as a member of the psoralen family, a group of natural compounds characterized by their furanocoumarin structure . Its molecular formula is C₁₇H₁₆O₆ with a molecular weight of 316.30 g/mol . The compound has several synonyms including Biacangelicol and 9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one .
From a structural perspective, byakangelicol features a furanocoumarin core with methoxy and epoxy-containing substituents that contribute to its biological activities. The compound's structural characteristics are essential for its interaction with biological targets, particularly cyclooxygenase-2 (COX-2).
Physical and Chemical Properties
Byakangelicol exhibits specific physical and chemical properties that influence its pharmaceutical applications and handling requirements. The compound has a melting point of 106°C and a predicted boiling point of approximately 503.4±50.0°C . It has a density of 1.313 and requires storage at -20°C to maintain stability .
Table 1: Key Physical and Chemical Properties of Byakangelicol
Natural Sources and Occurrence
The presence of byakangelicol in these medicinal plants likely contributes to their traditional therapeutic properties, particularly their anti-inflammatory effects. Angelica dahurica, commonly known as Bai Zhi in Chinese medicine, has been used for centuries to treat various conditions including headaches, toothaches, and inflammatory disorders.
Biological Activities and Mechanisms
Modulation of NF-κB Signaling Pathway
The nuclear factor kappa B (NF-κB) signaling pathway plays a crucial role in regulating inflammation. Research indicates that byakangelicol partially inhibits IL-1β-induced degradation of IκB-α in the cytosol and the translocation of p65 NF-κB from the cytosol to the nucleus . Additionally, byakangelicol has been shown to suppress the formation of NF-κB-specific DNA-protein complexes .
These findings suggest that the anti-inflammatory mechanism of byakangelicol involves, at least in part, the suppression of NF-κB activity, which contributes to its ability to reduce inflammatory responses.
Effects on Osteoclastogenesis
Recent research has explored the effects of byakangelicol on titanium particle (TiPs)-induced osteoclastogenesis, which is relevant to periprosthetic osteolysis (PPO) following joint replacement surgeries. A 2023 study demonstrated that byakangelicol effectively inhibited TiPs-stimulated osteoclast activation . The researchers found that byakangelicol suppressed the expression of COX-2 and related pro-inflammatory factors by modulating macrophage polarization status and inhibiting the NF-κB signaling pathway .
In vivo results from this study showed that byakangelicol effectively inhibited the expression of inflammation-related factors, significantly alleviating TiPs-induced cranial osteolysis . This suggests that byakangelicol could potentially be developed as a therapeutic approach for preventing periprosthetic osteolysis.
Analytical Methods and Identification
Byakangelicol has been assigned multiple identifying codes in various chemical databases, facilitating its accurate identification and characterization. These identifiers include:
These multiple identifiers across different chemical databases underscore the compound's recognition and importance in chemical research and pharmacology.
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